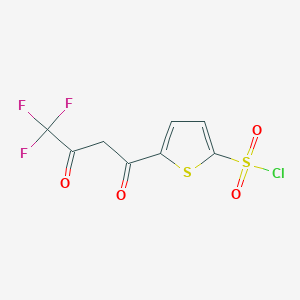![molecular formula C18H35NO2Si2 B12553576 Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159898-39-2](/img/structure/B12553576.png)
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzenamine with two tert-butyl dimethylsilyl groups attached at the 2 and 5 positions. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of benzenamine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of benzenamine derivatives with reduced silyl groups.
Substitution: Formation of benzenamine derivatives with substituted functional groups.
Scientific Research Applications
Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The silyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N-methyl-
- Benzenamine, 2-(1,1-dimethylethyl)-
Comparison: Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of two silyl groups, which provide enhanced stability and reactivity compared to similar compounds with fewer or different substituents. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Properties
CAS No. |
159898-39-2 |
|---|---|
Molecular Formula |
C18H35NO2Si2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
2,5-bis[[tert-butyl(dimethyl)silyl]oxy]aniline |
InChI |
InChI=1S/C18H35NO2Si2/c1-17(2,3)22(7,8)20-14-11-12-16(15(19)13-14)21-23(9,10)18(4,5)6/h11-13H,19H2,1-10H3 |
InChI Key |
LMZKCKBLKWIRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


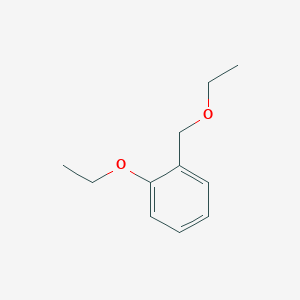
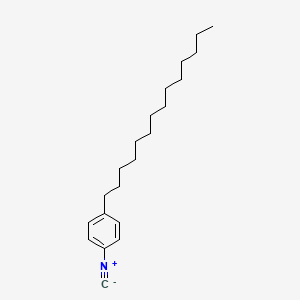
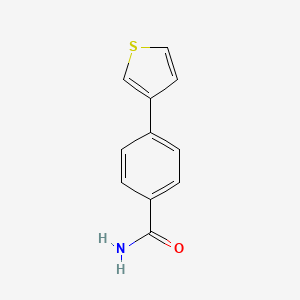

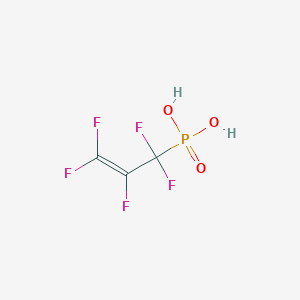
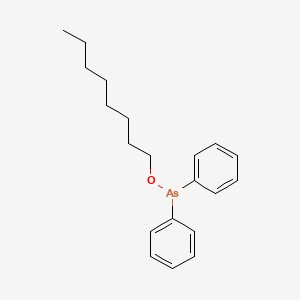
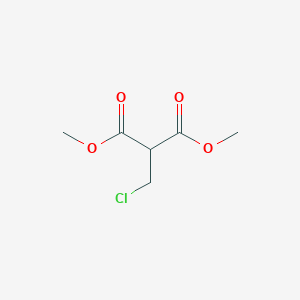
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
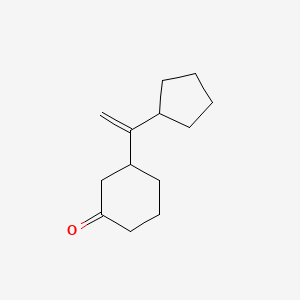

![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
